Scientific Field: This falls under the field of Organic Chemistry, specifically the synthesis of fluorinated compounds.
Summary of Application: Fluoropyridines, including “2-Fluoro-3-(tributylstannyl)pyridine”, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are used as building blocks in the synthesis of various compounds.
Methods of Application: The synthesis of fluoropyridines involves various reactions, including the Umemoto reaction and Balts-Schiemann reaction . Specific methods and parameters would depend on the desired fluoropyridine compound.
Results or Outcomes: Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of various biologically active compounds and potential imaging agents .
Scientific Field: This falls under the field of Agricultural Chemistry.
Summary of Application: Fluorine-containing substituents, such as those in “2-Fluoro-3-(tributylstannyl)pyridine”, are often incorporated into carbocyclic aromatic rings. These modified structures are used in the development of new agricultural products .
Methods of Application: The specific methods of application would depend on the agricultural product being developed. Typically, the fluorine-containing compound would be incorporated into the molecular structure of the product .
Scientific Field: This falls under the field of Pharmaceutical Chemistry.
Summary of Application: Trifluoromethylpyridines, which include “2-Fluoro-3-(tributylstannyl)pyridine”, are used as key structural motifs in active pharmaceutical ingredients .
Methods of Application: The specific methods of application would depend on the pharmaceutical product being developed. Typically, the trifluoromethylpyridine compound would be incorporated into the molecular structure of the product .
Results or Outcomes: Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Scientific Field: This falls under the field of Pesticide Chemistry.
Summary of Application: “2-Fluoro-3-(tributylstannyl)pyridine” and similar compounds have been used as starting materials for the synthesis of some herbicides and insecticides .
Methods of Application: The specific methods of application would depend on the herbicide or insecticide being developed. Typically, the fluorine-containing compound would be incorporated into the molecular structure of the product .
2-Fluoro-3-(tributylstannyl)pyridine is an organotin compound characterized by a pyridine ring substituted with a fluorine atom and a tributylstannyl group. Its molecular formula is C17H30FNSn, and it has a molecular weight of approximately 386.14 g/mol. The presence of the tributylstannyl group enhances its utility in various
There is no documented information on the mechanism of action of 2-Fluoro-3-(tributylstannyl)pyridine.
Organotin compounds can exhibit various hazards, including:
The synthesis of 2-Fluoro-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine derivative. A common method includes:
The process may be scaled up for industrial production using large reactors to ensure high yield and purity, followed by purification techniques such as distillation or chromatography .
2-Fluoro-3-(tributylstannyl)pyridine serves several important roles in organic synthesis:
Several compounds share structural similarities with 2-Fluoro-3-(tributylstannyl)pyridine. Here are some notable examples:
Compound Name | Key Features |
---|---|
2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | Methyl group at the 4-position alters reactivity. |
3-Fluoro-5-(tributylstannyl)pyridine | Lacks methyl substitution, affecting properties. |
2-Chloro-3-fluoro-5-(tributylstannyl)pyridine | Contains chlorine instead of methyl; different reactivity profile. |
The uniqueness of 2-Fluoro-3-(tributylstannyl)pyridine lies in its specific substitution pattern, which influences its reactivity and suitability for particular synthetic applications compared to its analogs .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard